Z-Gly-Phe-Ala-OH

描述

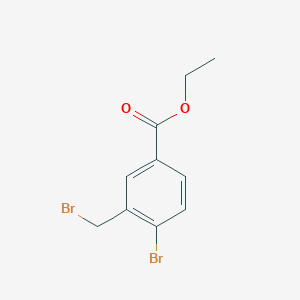

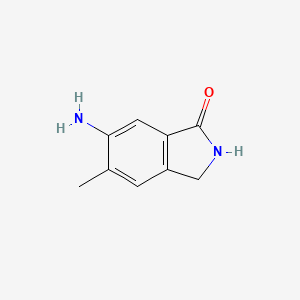

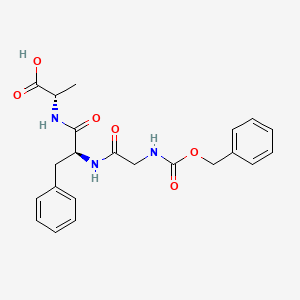

“Z-Gly-Phe-Ala-OH” is a type of peptide compound. The “Z” in the name stands for a protective group known as “benzyloxycarbonyl” or “carboxybenzyl”, which is often used in peptide synthesis . This compound is a tripeptide, meaning it consists of three amino acids: glycine (Gly), phenylalanine (Phe), and alanine (Ala) .

Synthesis Analysis

Peptide synthesis involves a series of chemical reactions to link amino acids together in a specific order. The synthesis of “Z-Gly-Phe-Ala-OH” would involve the coupling of the amino acids Gly, Phe, and Ala in that order, with the Z group protecting the amino group during synthesis . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .

Molecular Structure Analysis

The molecular structure of “Z-Gly-Phe-Ala-OH” is determined by the arrangement of its constituent atoms and the bonds between them. The molecular formula of this compound is C22H25N3O6 . A tool like PepDraw can be used to draw the primary structure of the peptide and calculate theoretical peptide properties.

Chemical Reactions Analysis

In peptide synthesis, two main obstacles must be overcome: the statistical nature of the reaction and the fact that carboxylic acids and amines do not readily form amide bonds . To overcome these, selective acylation of a free amine is required. This involves deactivating all extraneous amine functions so they do not compete for the acylation reagent, and then selectively activating the designated carboxyl function so that it will acylate the one remaining free amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Gly-Phe-Ala-OH” include its molecular weight (427.45000), molecular formula (C22H25N3O6), and its structure . More detailed properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

酶稳定性

- Z-Gly-Phe-Ala-OH及其变体因其对酶水解的稳定性而受到研究。一项研究发现,某些肽,包括类似于Z-Gly-Phe-Ala-OH的五肽,对胰凝乳蛋白酶和嗜热蛋白酶等酶的水解表现出抗性,这表明了一种肽稳定的方法(English & Stammer, 1978)。

合成技术

- 已经探索了肽的合成过程,包括类似于Z-Gly-Phe-Ala-OH的肽。一项研究描述了五肽衍生物的热合成,突出了合成技术在肽化学中的重要性(Matoni & Berndt, 1980)。

生物催化与绿色化学

- 与Z-Gly-Phe-Ala-OH相关的化合物已参与到绿色化学研究中。例如,一项关于合成具有潜在食品工业应用的二肽的研究采用了生物催化和绿色技术(Ungaro et al., 2015)。

抑制剂研究

- 与Z-Gly-Phe-Ala-OH结构相关的化合物已被用于研究酶抑制。例如,Z-Ala-Ala-Phe-乙二醛,一种类似的化合物,被证明是胃蛋白酶的抑制剂,提供了对酶相互作用机制的见解(Cosgrove et al., 2007)。

肽合成催化

- 关于木瓜蛋白酶催化合成肽的研究,包括类似于Z-Gly-Phe-Ala-OH的模型肽,突出了酶在肽键形成和反应条件优化中的作用(Schuster, Mitin, & Jakubke, 1989)。

安全和危害

While specific safety and hazard information for “Z-Gly-Phe-Ala-OH” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

The future directions for “Z-Gly-Phe-Ala-OH” and similar peptides could involve their use in biomedical applications. For example, peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry . Furthermore, environmentally conscious methods of peptide synthesis are being developed, focusing on organic solvent-free synthetic methods using water, an environmentally friendly solvent .

属性

IUPAC Name |

(2S)-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6/c1-15(21(28)29)24-20(27)18(12-16-8-4-2-5-9-16)25-19(26)13-23-22(30)31-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t15-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQKYQXVAVFSW-YJBOKZPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

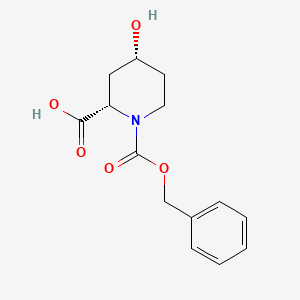

![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)